1-(6-(Trifluoromethyl)-4-methylpyridin-3-yl)ethanone
Overview
Description
1-(6-(Trifluoromethyl)-4-methylpyridin-3-yl)ethanone is an organic compound with the molecular formula C9H8F3NO. It is a derivative of pyridine, characterized by the presence of a trifluoromethyl group at the 6-position and a methyl group at the 4-position of the pyridine ring, along with an ethanone group at the 1-position.
Preparation Methods
The synthesis of 1-(6-(Trifluoromethyl)-4-methylpyridin-3-yl)ethanone typically involves the introduction of the trifluoromethyl group and the methyl group onto the pyridine ring, followed by the addition of the ethanone group. One common method involves the reaction of 4-methyl-3-pyridinecarboxaldehyde with trifluoromethylating agents under specific conditions to introduce the trifluoromethyl group. The resulting intermediate is then subjected to further reactions to introduce the ethanone group .
Chemical Reactions Analysis
1-(6-(Trifluoromethyl)-4-methylpyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The trifluoromethyl and methyl groups can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
1-(6-(Trifluoromethyl)-4-methylpyridin-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound is used in the development of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of 1-(6-(Trifluoromethyl)-4-methylpyridin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with hydrophobic pockets in proteins. This interaction can lead to the modulation of enzyme activity or receptor signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
1-(6-(Trifluoromethyl)-4-methylpyridin-3-yl)ethanone can be compared with other trifluoromethylated pyridine derivatives, such as:
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone: Lacks the methyl group at the 4-position.
1-(4-Methylpyridin-3-yl)ethanone: Lacks the trifluoromethyl group.
1-(6-(Trifluoromethyl)-4-methylpyridin-3-yl)methanol:
Properties
IUPAC Name |
1-[4-methyl-6-(trifluoromethyl)pyridin-3-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c1-5-3-8(9(10,11)12)13-4-7(5)6(2)14/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSDUAOGHRIINY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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